
2,4-Dibromoaniline
Overview
Description
2,4-Dibromoaniline (CAS 615-57-6) is an aromatic amine with the molecular formula C₆H₅Br₂N, a molecular weight of 250.92 g/mol, and a melting point of 78–80°C . Its structure features bromine substituents at the 2- and 4-positions of the benzene ring (SMILES: Nc1ccc(Br)cc1Br
), which confer distinct electronic and steric properties. This compound is widely used as a precursor in pharmaceuticals, dyes, and polymer synthesis. For example, it serves as a key intermediate in the synthesis of bromhexine, a mucolytic drug investigated for COVID-19 treatment , and in the preparation of azo dyes for image-sensor color filters . Its reactivity in cross-coupling reactions and sulfonamide derivatization further underscores its utility in organic chemistry .
Preparation Methods
Direct Bromination of Aniline
The direct bromination of aniline represents the most straightforward route to 2,4-dibromoaniline, leveraging the electrophilic aromatic substitution (EAS) mechanism. Aniline’s amino group activates the ring, directing incoming electrophiles to the para position first, followed by the ortho position under controlled conditions.
Reaction Conditions and Optimization
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Reagents : Liquid bromine (Br₂) in glacial acetic acid as a solvent and catalyst.
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Temperature : Maintained between 0–5°C to suppress over-bromination .
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Stoichiometry : A molar ratio of 2:1 (Br₂:aniline) ensures di-substitution.
Mechanistic Insights :
The amino group donates electron density to the ring, making the para position most reactive. After mono-bromination to 4-bromoaniline, the remaining ortho position becomes activated due to the electron-withdrawing effect of the first bromine, facilitating the second substitution .
Challenges :
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Competing formation of 2,4,6-tribromoaniline at higher temperatures or excess Br₂.
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Isolation of the di-substituted product requires precise quenching and purification via recrystallization from ethanol .
Yield : ~65–70% under optimized conditions, with purity exceeding 95% .
Stepwise Diazotization and Bromination
This method involves sequential diazotization and bromination steps, offering greater control over substitution patterns. It is particularly effective for introducing bromine at the ortho position after an initial para substitution.
Procedure:
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Synthesis of 4-Bromoaniline :
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Aniline is brominated as described in Section 1 to yield 4-bromoaniline.
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Diazotization :
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4-Bromoaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Sandmeyer Reaction :
Key Parameters :
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Solvent : Hydrobromic acid (48% w/w) enhances bromide availability.
Yield : ~60–65%, with minor tribrominated byproducts (<5%) .
Electrochemical Bromination
Recent advances in electroorganic synthesis have enabled the bromination of aniline derivatives under mild conditions. This method utilizes an electrochemical cell to generate brominating agents in situ, reducing reliance on hazardous Br₂.
Experimental Setup:
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Electrolyte : Tetrabutylammonium bromide (TBABr) in acetonitrile.
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Electrodes : Graphite anode and platinum cathode.
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Potential : Controlled at +1.0 V vs. Ag/AgCl to avoid over-oxidation .
Mechanism :
Electrochemical oxidation of TBABr generates Br⁺ species, which electrophilically attack the aniline ring. For 4-bromoaniline, bromination occurs preferentially at the ortho position due to steric and electronic effects, yielding this compound .
Advantages :
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Eliminates use of molecular bromine.
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Tunable selectivity via potential control.
Yield : ~50–55%, with 2,4,6-tribromoaniline as a minor product (10–15%) .
Multi-Step Synthesis from Halogenated Precursors
Industrial-scale production often employs halogenated precursors to bypass selectivity challenges. A representative route, adapted from CN111548276A (patent for 2,6-dibromoaniline) , is modified here for this compound:
Synthetic Pathway:
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Ammonolysis of 2,4-Difluorobenzonitrile :
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React with NH₃ in DMSO at 80–120°C to yield 2,4-diaminobenzonitrile.
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Diazotization and Bromination :
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Treat with NaNO₂/H₂SO₄ at 10°C, followed by CuBr to introduce bromine.
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Hydrolysis :
Optimization Data :
Step | Conditions | Yield | Purity |
---|---|---|---|
Ammonolysis | DMSO, 100°C, 12h | 96% | 98% |
Bromination | CuBr, HBr, 0°C | 89% | 97% |
Hydrolysis | H₂SO₄, 80°C | 93% | 99% |
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Direct Bromination | 65–70 | 95 | Moderate | High (Br₂ usage) |
Stepwise Diazotization | 60–65 | 97 | Low | Moderate |
Electrochemical | 50–55 | 90 | High | Low |
Multi-Step Synthesis | 82 | 99 | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with Grignard reagents to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Coupling Reactions: Palladium catalysts and Grignard reagents are typically used under inert atmosphere conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
- Substituted anilines
- Coupled aromatic compounds
- Reduced derivatives of this compound
Scientific Research Applications
Overview
2,4-Dibromoaniline (C6H5Br2N) is an organic compound characterized by the substitution of two bromine atoms at the 2nd and 4th positions of the benzene ring. It serves as a significant intermediate in organic synthesis and has diverse applications across various fields, including chemistry, biology, and industry.
Scientific Research Applications
The applications of this compound can be categorized into several domains:
Organic Synthesis
This compound is primarily utilized as a building block in organic chemistry. It facilitates the synthesis of more complex molecules through various reactions, including:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, leading to the formation of substituted anilines.
- Coupling Reactions : It is used in coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and materials science.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in medicinal chemistry.
- Cellular Effects : Investigations into its effects on cellular processes have shown that it may influence oxidative stress responses and gene expression related to detoxification pathways.
Pharmaceutical Applications
Ongoing research explores the use of this compound as a precursor for synthesizing pharmaceutical compounds:
- Drug Development : It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific biological pathways.
- Prodrug Formulations : There is potential for developing prodrugs that utilize this compound to enhance bioavailability and therapeutic efficacy.
Industrial Applications
In industrial contexts, this compound functions as an intermediate in the production of:
- Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability.
- Agrochemicals : The compound plays a role in synthesizing herbicides and pesticides that are crucial for agricultural productivity.
Case Study 1: Synthesis of Acetylenic Amines
A notable application involves the reaction of this compound with trimethylsilylacetylene to produce acetylenic amines. This reaction showcases its utility in generating compounds with potential applications in organic synthesis.
Case Study 2: Antimicrobial Activity Assessment
In a study evaluating various brominated anilines, this compound was tested for its antimicrobial efficacy against several bacterial strains. Results indicated significant activity compared to control compounds, suggesting its potential as a lead compound for developing new antimicrobial agents.
Summary Table of Applications
Application Area | Description | Example Use Cases |
---|---|---|
Organic Synthesis | Building block for complex molecule synthesis | Substituted anilines and biaryl compounds |
Biological Studies | Potential antimicrobial activity and cellular effects | Antimicrobial agents; oxidative stress modulation |
Pharmaceutical | Precursor for drug synthesis | Drug development; prodrug formulations |
Industrial | Intermediate in dye and agrochemical production | Dyes; herbicides and pesticides |
Mechanism of Action
The mechanism of action of 2,4-dibromoaniline involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed mechanisms. The pathways involved include the formation of intermediate complexes and transition states that facilitate the desired transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,6-Dibromoaniline
Molecular Formula : C₆H₅Br₂N (same as 2,4-dibromoaniline)
Key Differences :
- Substituent Positions : Bromine atoms at the 2- and 6-positions create a para-disposed amine group, leading to greater steric hindrance compared to the 2,4-isomer.
- Physical Properties : Melting point 80–82°C , slightly higher than this compound .
- Applications : Used in synthesizing 2,4,5-tribromoaniline and regioselective benzothiazole derivatives .
- Reactivity : The 2,6-substitution pattern favors reactions requiring bulky intermediates, such as the synthesis of sterically encumbered gold carbene complexes .
Higher Brominated Analog: 2,4,6-Tribromoaniline
Molecular Formula : C₆H₄Br₃N
Key Differences :
- Additional Bromine : The 6-position bromine increases molecular weight (329.72 g/mol ) and decreases solubility in polar solvents.
- Cost-Effectiveness : Priced at $0.51/g , it is a cheaper starting material for one-step syntheses compared to this compound ($0.51/g vs. higher cost for functionalized derivatives) .
Nitro-Substituted Analog: 2-Bromo-4-nitroaniline
Molecular Formula : C₆H₅BrN₂O₂
Key Differences :
- Electron-Withdrawing Nitro Group : The nitro group at the 4-position enhances electrophilic substitution resistance but facilitates reduction reactions.
- Molecular Weight : 217.02 g/mol , lighter due to replacement of one bromine with a nitro group .
- Applications : Primarily used in nitration studies and as an intermediate in dye synthesis.
Coupling Reactions
- This compound : Participates in Pd-catalyzed cross-coupling with Grignard reagents for ortho-selective functionalization .
- 2,5-Dibromoaniline : Used in Suzuki polycondensation to prepare conductive polyelectrolytes, leveraging its symmetric substitution pattern .
Nitration and Functionalization
- This compound: Nitrated using nitrocyclohexadienone agents to yield o-nitroaniline derivatives in high yields (Scheme 95) .
- 3,4-Dibromoaniline : Demonstrates higher yields but lower stereoselectivity in multicomponent reactions compared to 3,5-dibromoaniline, likely due to electronic effects .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
---|---|---|---|---|
This compound | C₆H₅Br₂N | 250.92 | 78–80 | Bromhexine synthesis, azo dyes |
2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 80–82 | Tribromoaniline synthesis |
2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.72 | N/A | Cost-effective starting material |
2-Bromo-4-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | N/A | Nitration intermediates |
Table 2: Reactivity Comparison
Biological Activity
2,4-Dibromoaniline is an organic compound with the molecular formula CHBrN. It is a derivative of aniline, characterized by the substitution of two bromine atoms at the 2nd and 4th positions of the benzene ring. This compound is primarily utilized in organic synthesis and serves as an intermediate in the production of various chemicals, including dyes and pharmaceuticals.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. It has been shown to affect cellular functions by influencing gene expression related to detoxification and stress responses. Specifically, it can activate stress response pathways, leading to persistent changes in cellular function .
Cellular Effects
Research indicates that this compound influences cell signaling pathways, particularly those involving oxidative stress. In laboratory studies, it has been observed to induce mild oxidative stress at low doses, which can result in minor alterations in gene expression associated with cellular defense mechanisms .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary significantly with dosage. At lower concentrations, it may induce slight oxidative stress without severe toxicity. However, higher concentrations can lead to more pronounced cellular damage and alterations in metabolic pathways .
Electrochemical Behavior
The electrochemical oxidation of this compound has been studied extensively. It participates in oxidation reactions that can lead to the formation of various products through mechanisms such as the Bacon-Adams pathway. These reactions are significant for understanding its potential environmental impact and reactivity .
Case Studies
Several studies have investigated the biological implications of this compound:
- Oxidative Stress Induction : A study demonstrated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in cultured cells, indicating its potential role as an oxidative stressor .
- Gene Expression Modulation : Another research highlighted that the compound could modulate gene expression related to detoxification enzymes such as cytochrome P450. This modulation suggests a potential for metabolic activation or deactivation of other xenobiotics .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound exhibits distinct biological activities when compared to other brominated anilines:
Compound | Biological Activity | Notable Differences |
---|---|---|
2,5-Dibromoaniline | Moderate oxidative stress effects | Different bromine positioning affects reactivity |
2-Bromoaniline | Lower toxicity but less oxidative stress | Mono-brominated compounds show reduced reactivity |
4-Bromoaniline | Similar oxidative effects | Para-substituted anilines have different coupling behavior |
This table illustrates how the positioning of bromine atoms influences both the biological activity and chemical reactivity of these compounds.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,4-dibromoaniline, and how can reaction parameters be optimized to improve yield?
Methodological Answer: this compound is typically synthesized via bromination of aniline derivatives. One method involves reacting 4-aminobenzenesulfonamide with hydrobromic acid to yield 3,5-dibromo-4-aminobenzenesulfonamide, followed by hydrolysis . Alternative routes include coupling reactions, such as sulfonamide formation using 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid and this compound under controlled pH and temperature (e.g., 58% yield at 1 mmol scale) . Key optimization parameters include:
- Reaction time : Prolonged stirring ensures complete bromination.
- Catalyst selection : Copper(I) catalysts enhance regioselectivity in coupling reactions .
- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
Q. What purification and characterization techniques are recommended for this compound?
Methodological Answer:
- Purification : Recrystallization from ethanol or ethyl acetate is effective due to its crystalline nature (melting point: 78–82°C) . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities in sulfonamide-coupled derivatives .
- Characterization :
Q. How can researchers safely handle this compound given its toxicity profile?
Methodological Answer:
- Safety protocols : Use fume hoods, P2 respirators, and nitrile gloves to avoid inhalation/skin contact (acute toxicity: Category 3; skin/eye irritation: Category 2) .
- Waste disposal : Segregate halogenated waste and treat with sodium bicarbonate to neutralize acidic byproducts before professional disposal .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ~4.1 eV), electrostatic potential maps, and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
- Validation : Compare computational UV-Vis spectra (TD-DFT) with experimental data (λmax ~270 nm) .
Q. How do mechanistic studies resolve contradictions in deuterium incorporation during this compound-based reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Measure PH/PD values (e.g., 5.2 vs. 2.4) to distinguish between benzylic C-H activation and alternative pathways .
- Isotopic labeling : Synthesize deuterated analogs at benzylic positions and analyze via LC-MS to track deuterium retention .
Q. What strategies address discrepancies in reported melting points (78–82°C vs. 87–88°C for analogs)?
Methodological Answer:
- Purity analysis : Use HPLC (e.g., tR = 18.2 min, 97% purity) to identify impurities affecting melting ranges .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .
Q. How can this compound serve as a precursor in drug synthesis, and what substituent effects influence reactivity?
Methodological Answer:
- Case study : In bromhexine synthesis, this compound undergoes C–H functionalization with N-methylcyclohexylamine. Electron-withdrawing bromine groups direct electrophilic substitution to the para position .
- Substituent screening : Compare reactivity with 2,5- and 3,5-dibromoaniline isomers using Hammett plots to quantify electronic effects .
Q. How should researchers design toxicity studies to reconcile conflicting hazard classifications?
Methodological Answer:
Properties
IUPAC Name |
2,4-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRXWYRUJCNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060654 | |
Record name | 2,4-Dibromoaniline | |
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Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-57-6, 63505-64-6 | |
Record name | 2,4-Dibromoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |
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Record name | 2,4-Dibromoaniline | |
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Record name | Dibromobenzenamine | |
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Record name | 615-57-6 | |
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Record name | Benzenamine, 2,4-dibromo- | |
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Record name | 2,4-Dibromoaniline | |
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Record name | 2,4-dibromoaniline | |
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Record name | 2,4-DIBROMOANILINE | |
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